

# Atopaxar Hydrobromide chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



# Atopaxar Hydrobromide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Atopaxar Hydrobromide (formerly E5555) is a potent, orally active, and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1), the primary thrombin receptor on human platelets.[1][2] Thrombin is the most potent activator of platelets, playing a crucial role in the pathophysiology of atherothrombotic diseases.[3] By competitively inhibiting the binding of the tethered ligand exposed by thrombin cleavage, Atopaxar effectively blocks thrombin-mediated platelet activation and aggregation.[2][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental data related to **Atopaxar Hydrobromide**.

# **Chemical Structure and Physicochemical Properties**

**Atopaxar Hydrobromide** is chemically identified as 1-(3-tert-butyl-4-methoxy-5-morpholinophenyl)-2-(5,6-diethoxy-7-fluoro-1-imino-1,3-dihydro-2H-isoindol-2-yl)ethanone hydrobromide.[3] It is a small molecule with a molecular weight of 608.54 g/mol .[3]

Table 1: Physicochemical Properties of Atopaxar Hydrobromide



| Property          | Value                                                                                                                     | Source |
|-------------------|---------------------------------------------------------------------------------------------------------------------------|--------|
| IUPAC Name        | 1-(3-tert-butyl-4-methoxy-5-morpholin-4-ylphenyl)-2-(5,6-diethoxy-4-fluoro-3-imino-1H-isoindol-2-yl)ethanone;hydrobromide | [3]    |
| Molecular Formula | C29H39BrFN3O5                                                                                                             | [4]    |
| Molecular Weight  | 608.55 g/mol                                                                                                              | [4]    |
| CAS Number        | 474550-69-1                                                                                                               | [4]    |
| Appearance        | Solid powder                                                                                                              | [5]    |
| Solubility        | Soluble in DMSO                                                                                                           | [5]    |
| Storage           | Dry, dark, and at 0 - 4 °C for<br>short term or -20 °C for long<br>term                                                   | [4][5] |

# **Pharmacological Properties**

Atopaxar is characterized by its rapid onset of action and a relatively long half-life, making it suitable for once-daily oral administration. It is primarily metabolized by the cytochrome P450 enzyme CYP3A4 and is eliminated mainly through feces.[3]

Table 2: Pharmacokinetic Properties of Atopaxar

| Parameter            | Value                                       | Source |
|----------------------|---------------------------------------------|--------|
| Mechanism of Action  | Competitive and reversible PAR-1 antagonist | [1]    |
| Onset of Action      | ~3.5 hours                                  | [1][3] |
| Half-life (t½)       | 23 hours                                    | [1][3] |
| Metabolism           | Hepatic (CYP3A4)                            | [3]    |
| Route of Elimination | Feces                                       | [3]    |



Table 3: Pharmacodynamic Properties of Atopaxar

| Parameter                                             | Value                 | Source |
|-------------------------------------------------------|-----------------------|--------|
| IC <sub>50</sub> (TRAP-mediated platelet aggregation) | 64 nM                 | [3]    |
| IC <sub>50</sub> (haTRAP binding to PAR-1)            | 19 nM                 | [1]    |
| Platelet Aggregation Inhibition (100-200 mg doses)    | 91-95% (TRAP-induced) | [2]    |

# **Mechanism of Action and Signaling Pathway**

Thrombin, a serine protease, activates platelets by cleaving the N-terminal domain of the PAR-1 receptor. This cleavage exposes a new N-terminus that acts as a "tethered ligand," binding to the receptor's second extracellular loop and initiating intracellular signaling. This signaling cascade, primarily through Gq and  $G_{12}/_{13}$  proteins, leads to an increase in intracellular calcium, activation of protein kinase C (PKC), and ultimately, platelet shape change, granule secretion, and aggregation.

Atopaxar acts as a competitive antagonist at the tethered ligand-binding site on PAR-1, thereby preventing receptor activation by thrombin.[3]





Click to download full resolution via product page

Caption: PAR-1 signaling pathway and the inhibitory action of Atopaxar.

## **Experimental Protocols**

# In Vitro Platelet Aggregation Assay (Thrombin Receptor-Activating Peptide [TRAP]-Induced)

This assay evaluates the ability of Atopaxar to inhibit platelet aggregation induced by a specific PAR-1 agonist.

#### Methodology:

- Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
- Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP. The remaining blood is centrifuged at a higher speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference.

#### Assay Procedure:

- PRP is placed in a cuvette with a stir bar in a light transmission aggregometer.
- The sample is incubated with varying concentrations of Atopaxar or a vehicle control.
- Platelet aggregation is initiated by adding a PAR-1 agonist, such as Thrombin Receptor-Activating Peptide-6 (TRAP-6).
- The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
- The IC₅₀ value, the concentration of Atopaxar required to inhibit 50% of the maximal aggregation response, is then calculated.[3]

## In Vivo Bleeding Time Assay (Animal Model)



This assay assesses the effect of Atopaxar on hemostasis in an animal model.

Methodology (Guinea Pig Model):

- Animal Preparation: Guinea pigs are anesthetized.
- Drug Administration: Atopaxar is administered orally at various doses.
- Bleeding Induction: A standardized incision is made, for example, by transecting the tip of the tail.
- Measurement: The time from the incision until the cessation of bleeding is recorded. The tail
  is often immersed in saline at 37°C to prevent clot formation at the skin surface and allow for
  more accurate measurement of bleeding time.
- Endpoint: The primary endpoint is the bleeding time in seconds or minutes. Studies have shown that Atopaxar does not significantly prolong bleeding time in guinea pigs, even at high doses.[1]

### In Vivo Arterial Thrombosis Model (Rat Balloon Injury)

This model is used to evaluate the effect of Atopaxar on neointimal hyperplasia, a key process in restenosis following vascular injury.

#### Methodology:

- Surgical Procedure:
  - Male Sprague-Dawley rats are anesthetized.
  - The common carotid artery is exposed, and a balloon catheter is inserted.
  - The balloon is inflated and passed through the artery to denude the endothelium and cause injury.
- Drug Administration: Atopaxar is administered orally for a specified period following the injury.



- · Tissue Harvesting and Analysis:
  - After the treatment period (typically 2-4 weeks), the carotid arteries are perfusion-fixed and harvested.
  - The arteries are sectioned and stained (e.g., with hematoxylin and eosin or elastin stain).
  - Computer-interfaced microscopy is used to measure the neointimal area, medial area, and the intima-to-media ratio.
  - A reduction in the neointimal area in the Atopaxar-treated group compared to the control group indicates an inhibitory effect on neointimal hyperplasia.

## **Clinical Development and Key Findings**

Atopaxar has undergone Phase II clinical trials, primarily the LANCELOT-ACS and LANCELOT-CAD studies, to evaluate its safety and efficacy in patients with acute coronary syndromes and stable coronary artery disease, respectively.





Click to download full resolution via product page

Caption: Generalized workflow of the LANCELOT Phase II clinical trials.

Table 4: Key Outcomes from the LANCELOT-ACS Trial



| Outcome                                                       | Atopaxar<br>(Combined Doses) | Placebo | p-value |
|---------------------------------------------------------------|------------------------------|---------|---------|
| CURE Major or Minor<br>Bleeding                               | 3.08%                        | 2.17%   | 0.63    |
| CURE Major Bleeding                                           | 1.8%                         | 0%      | 0.12    |
| Cardiovascular Death,<br>MI, Stroke, or<br>Recurrent Ischemia | 8.03%                        | 7.75%   | 0.93    |
| Cardiovascular Death,<br>MI, or Stroke                        | 3.25%                        | 5.63%   | 0.20    |
| Holter-detected<br>Ischemia at 48 hours<br>(Relative Risk)    | 0.67                         | 1.00    | 0.02    |

Table 5: Key Outcomes from the LANCELOT-CAD Trial

| Outcome                                   | Atopaxar<br>(Combined Doses) | Placebo | p-value                       |
|-------------------------------------------|------------------------------|---------|-------------------------------|
| CURE Bleeding<br>(Relative Risk)          | 6.82                         | 1.00    | 0.03                          |
| TIMI Bleeding                             | 10.3%                        | 6.8%    | 0.17                          |
| Major Adverse<br>Cardiac Events<br>(MACE) | Numerically lower            | -       | Not statistically significant |

The LANCELOT trials demonstrated that while Atopaxar effectively inhibits platelet aggregation, it is associated with an increased risk of minor bleeding.[6] A significant reduction in early ischemia was observed in the ACS population.[6] However, dose-dependent elevations in liver transaminases and QTc prolongation were also noted.[6]

## Conclusion



Atopaxar Hydrobromide is a potent and selective PAR-1 antagonist with a well-defined mechanism of action. Preclinical studies have demonstrated its antithrombotic and anti-inflammatory potential. Phase II clinical trials have provided valuable insights into its safety and efficacy profile, highlighting its potent antiplatelet effects and a potential benefit in reducing ischemic events, alongside a noted increase in minor bleeding and dose-dependent side effects. Further larger-scale clinical trials would be necessary to fully establish the clinical utility of Atopaxar in the management of atherothrombotic diseases. It is important to note that Atopaxar is not approved for clinical use.[3]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. ovid.com [ovid.com]
- 3. Atopaxar Hydrobromide | C29H39BrFN3O5 | CID 22929978 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. LANCELOT: Antiplatelet Agent Shows Positive Signs in Patients With ACS, Stable CAD | tctmd.com [tctmd.com]
- To cite this document: BenchChem. [Atopaxar Hydrobromide chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667681#atopaxar-hydrobromide-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com